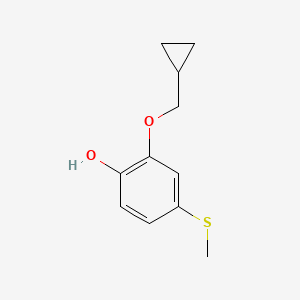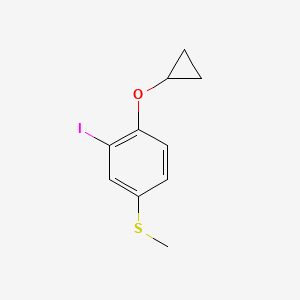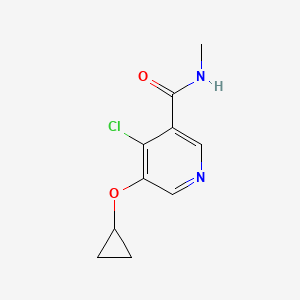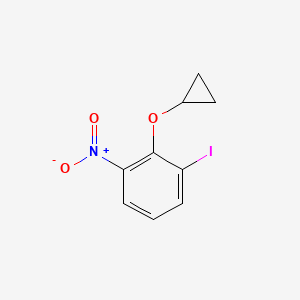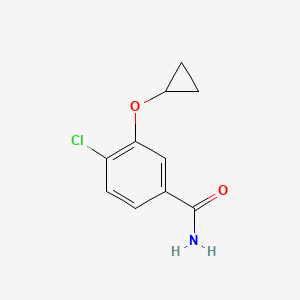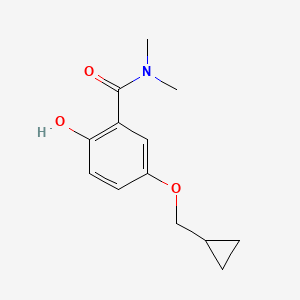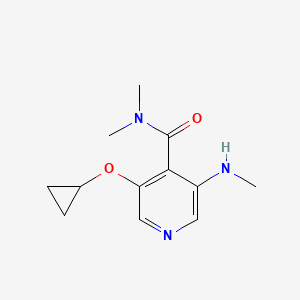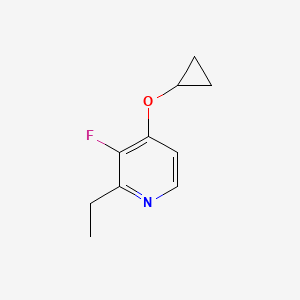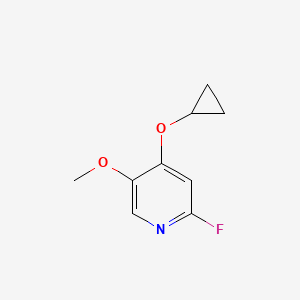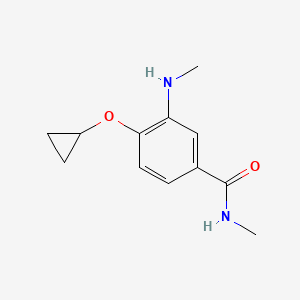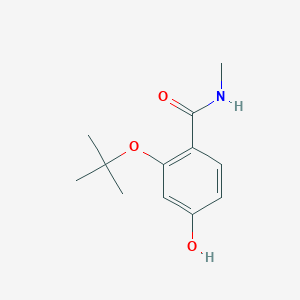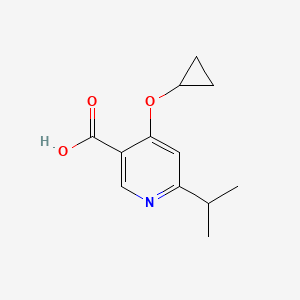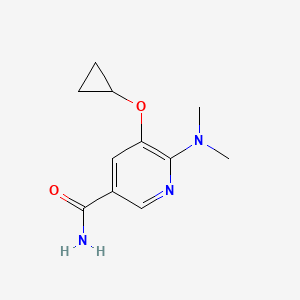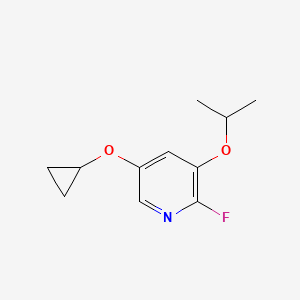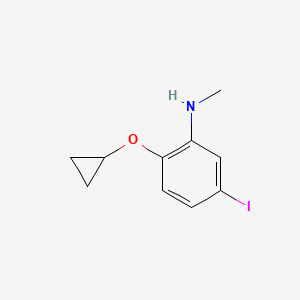
2-Cyclopropoxy-5-iodo-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylaniline moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-iodo-N-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-5-iodo-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxy-iodo-aniline derivatives, while reduction may produce cyclopropoxy-iodo-aniline with different substituents .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-iodo-N-methylaniline is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-iodo-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-5-iodo-N-methylaniline can be compared with other similar compounds, such as:
2-Iodo-N-methylaniline: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
2-Methylaniline: Lacks both the iodine and cyclopropoxy groups, resulting in different chemical properties and uses.
2-Cyclopropoxy-6-iodo-N-methylaniline: Similar structure but with a different position of the iodine atom, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
2-cyclopropyloxy-5-iodo-N-methylaniline |
InChI |
InChI=1S/C10H12INO/c1-12-9-6-7(11)2-5-10(9)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI-Schlüssel |
LPIJDRLJWVREON-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


